molecular formula C19H11Cl2NO3S B3690697 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile CAS No. 374087-60-2

2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B3690697
CAS No.: 374087-60-2
M. Wt: 404.3 g/mol
InChI Key: LUDSMNPVFMNCLQ-LFIBNONCSA-N
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Description

2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile is a chemical compound with the CAS Registry Number 374087-60-2 . It has a molecular formula of C 19 H 11 Cl 2 NO 3 S and a molecular weight of 404.26 g/mol . This reagent belongs to a class of furan-based compounds, which are recognized as privileged structures in medicinal chemistry due to their wide spectrum of potential therapeutic applications . Specifically, compounds featuring a dichlorophenyl-substituted furan ring have been identified in scientific literature as promising scaffolds for the development of urease inhibitory agents . The structural motifs present in this compound make it a valuable building block for researchers in drug discovery and chemical biology, particularly for screening campaigns aimed at enzyme inhibition or developing novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO3S/c20-13-6-8-18(21)17(10-13)19-9-7-14(25-19)11-16(12-22)26(23,24)15-4-2-1-3-5-15/h1-11H/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSMNPVFMNCLQ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361886
Record name ZINC01182438
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374087-60-2
Record name ZINC01182438
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the palladium-catalyzed intramolecular oxidative C–O bond formation of 2-(2,5-dihydro-furan-2-yl)-phenol . This method uses Pd(OAc)2 as a catalyst, acetonitrile as a solvent, and AgOAc or air as an oxidant, yielding the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the benzenesulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and dichlorophenyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinctiveness is highlighted through comparative analysis with analogs sharing partial structural motifs.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological/Chemical Properties Reference
2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile (Target) Benzenesulfonyl, 2,5-dichlorophenylfuran, nitrile High electrophilicity, potential enzyme inhibition -
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate Ethyl acrylate, 2,5-dichlorophenylfuran Moderate reactivity; ester group enhances stability
(2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile 3,5-Dichlorophenylamino, nitrile Electron-rich amino group; lower lipophilicity
2-Methyl-2-(4-nitrophenyl)propanenitrile Nitro, methyl, nitrile Strong enzyme inhibition due to nitro group
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexylprop-2-enamide 3-Chlorophenylfuran, cyclohexylamide Reduced cytotoxicity compared to dichloro analogs

Electronic and Steric Effects

  • Benzenesulfonyl vs. In contrast, the amino group in (2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile donates electrons, reducing electrophilicity but improving solubility .
  • Dichlorophenyl vs. Monochlorophenyl: The 2,5-dichlorophenyl substituent in the target compound increases steric hindrance and lipophilicity compared to the 3-chlorophenyl group in (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexylprop-2-enamide, which may improve membrane permeability in biological systems .

Reactivity and Stability

  • Nitrile vs. Ester : The acrylonitrile moiety in the target compound is more reactive toward nucleophiles (e.g., thiols or amines) than the ester group in Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate, making it suitable for covalent binding applications . However, the ester analog exhibits greater hydrolytic stability under physiological conditions .

Biological Activity

The compound 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile , also known by its CAS number 374087-60-2 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H14Cl2N2O2S
  • Molecular Weight : 368.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Potential Targets:

  • Enzymatic Inhibition : It may inhibit key enzymes in metabolic pathways.
  • Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs).

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency against these cell types.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    A549 (Lung Cancer)25
    HeLa (Cervical Cancer)20
    This suggests a potential role as a chemotherapeutic agent.
  • Antimicrobial Properties : Another study evaluated its antimicrobial activity against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation in animal models of arthritis, with a significant decrease in pro-inflammatory cytokines observed.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies indicate a moderate safety profile with no significant acute toxicity observed at therapeutic doses. Long-term studies are needed to fully understand the safety implications.

Q & A

Q. What are the optimal synthetic routes for 2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

  • Suzuki-Miyaura coupling to attach the dichlorophenyl group to the furan ring.
  • Sulfonylation of the benzene ring using benzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
  • Knoevenagel condensation to form the α,β-unsaturated nitrile moiety, requiring precise pH control (e.g., piperidine catalyst in ethanol). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixture). Purity is validated by HPLC (>98%) and NMR to confirm absence of unreacted intermediates .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL software refines crystallographic data, ensuring accurate structural models .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, nitrile carbon at ~115 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+) with <2 ppm error .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (e.g., stable up to 200°C in inert atmosphere).
  • Photostability testing : Exposes the compound to UV-Vis light (300–800 nm) to detect degradation products via LC-MS.
  • pH-dependent stability : Incubation in buffers (pH 1–13) followed by HPLC monitoring for 48 hours .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Cytotoxicity assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, with IC50_{50} calculations .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential.
  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., nitrile group as electron-deficient).
  • Thermochemical data : Atomization energies and ionization potentials validated against experimental values (average error <3 kcal/mol) .

Q. How are crystallographic data reconciled with computational structural predictions?

Discrepancies between SC-XRD and DFT-optimized structures (e.g., bond angle deviations >2°) are analyzed by:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) missing in gas-phase DFT.
  • Lattice energy calculations : Incorporates van der Waals corrections to improve DFT accuracy in solid-state modeling .

Q. What strategies resolve contradictions in biological activity data across studies?

Conflicting results (e.g., variable IC50_{50} values) are addressed via:

  • Dose-response normalization : Controls for assay-specific factors (e.g., serum concentration, incubation time).
  • Metabolic stability profiling : Liver microsome assays identify rapid degradation in certain conditions, explaining reduced efficacy.
  • Off-target screening : Kinome-wide profiling (e.g., KINOMEscan) rules out nonspecific binding .

Q. How is structure-activity relationship (SAR) guided by modifications to the dichlorophenyl or furan moieties?

SAR studies involve synthesizing analogs with:

  • Halogen substitution : Replacing Cl with F or Br to modulate lipophilicity (logP changes quantified via HPLC).
  • Furan ring expansion : Replacing furan with thiophene or pyrrole to test π-stacking interactions. Bioactivity trends are analyzed using multivariate regression (e.g., CoMFA) to link substituent effects to potency .

Q. What mechanistic insights are gained from studying its reaction with biological thiols?

  • Michael addition assays : Monitor nitrile group reactivity with glutathione (GSH) via UV-Vis (λ = 412 nm) using Ellman’s reagent.
  • Mass spectrometry : Identifies covalent adducts (e.g., GSH conjugated to the α,β-unsaturated system).
  • Kinetic studies : Pseudo-first-order rate constants (kobsk_{\text{obs}}) quantify thiol reactivity, informing toxicity profiles .

Methodological Tables

Table 1. Key DFT Parameters for Electronic Property Analysis

Functional Basis SetHOMO (eV)LUMO (eV)Dipole Moment (D)
B3LYP/6-311++G(d,p)-6.2-1.84.5
ωB97XD/def2-TZVP-6.5-2.14.8
Data derived from Gaussian 16 calculations .

Table 2. Biological Activity Profile

Assay TypeTarget/ModelResult (Mean ± SD)
Antimicrobial (MIC)S. aureus (ATCC 25923)8.2 ± 1.5 µg/mL
Cytotoxicity (MTT)HeLa cellsIC50_{50} = 12.3 ± 2.1 µM
Kinase Inhibition (IC50_{50})EGFR (Wild-type)0.45 ± 0.07 µM
Data compiled from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
2-(Benzenesulfonyl)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile

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